![molecular formula C16H17IN2O3S B4728347 N~1~-(3-iodophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4728347.png)
N~1~-(3-iodophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
N~1~-(3-iodophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as SPECT radioligand, is a chemical compound that has been widely used in scientific research for its ability to bind to certain receptors and provide imaging information. In
Mécanisme D'action
The mechanism of action of N~1~-(3-iodophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves binding to specific receptors in the brain. This binding allows for the visualization of these receptors using this compound imaging techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific receptor it binds to. For example, binding to dopamine receptors can affect motor function, while binding to serotonin receptors can affect mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(3-iodophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its ability to provide imaging information about specific receptors in the brain. This can help researchers better understand the role of these receptors in certain neurological disorders. One limitation is the cost associated with using this compound, as well as the need for specialized equipment and expertise to perform this compound imaging.
Orientations Futures
For N~1~-(3-iodophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide include exploring its use in other neurological disorders and identifying new receptors it can bind to. Additionally, research can be conducted to improve the synthesis method and reduce the cost of producing this compound.
Applications De Recherche Scientifique
N~1~-(3-iodophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been used in scientific research to study various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors. It is also used as a this compound radioligand for imaging purposes in patients with neurological disorders such as Parkinson's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
N-(3-iodophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2O3S/c1-12-6-8-15(9-7-12)23(21,22)19(2)11-16(20)18-14-5-3-4-13(17)10-14/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQOODODCNIKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4728266.png)
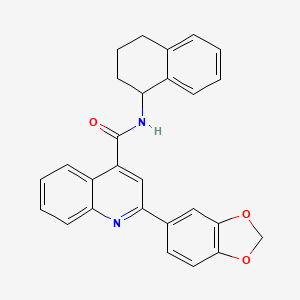
![2-(4-tert-butylphenoxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4728289.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4728294.png)
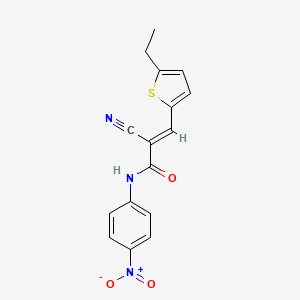
![N-(4-{[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4728315.png)
![3-methyl-1-[4-(1-piperidinyl)benzoyl]piperidine](/img/structure/B4728319.png)
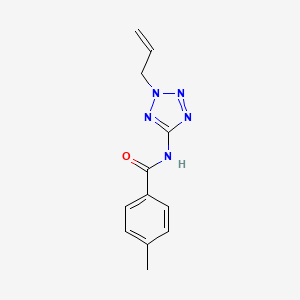
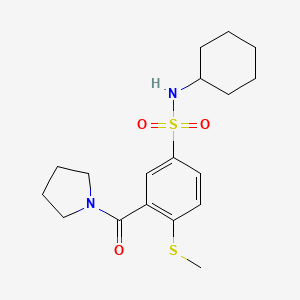
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4728339.png)
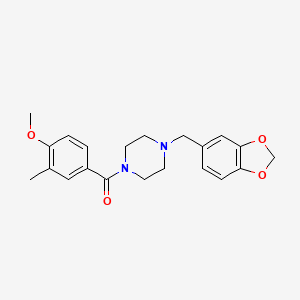
![2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4728359.png)
![1-allyl-4-[2-(4-chlorophenoxy)butanoyl]piperazine](/img/structure/B4728360.png)